1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene is a complex organic compound with the molecular formula C50H64B4O8 and a molecular weight of 836.29 g/mol . This compound is known for its unique structure, which includes four boronate ester groups attached to a central ethene core. It is primarily used in materials chemistry and as a building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene typically involves the reaction of 4-bromo-1,2-bis(4-bromophenyl)ethene with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester groups. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester groups react with aryl halides to form biaryl compounds.
Hydrolysis: The boronate ester groups can be hydrolyzed to form the corresponding phenols[][3].
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds and phenols.
Scientific Research Applications
1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene has several scientific research applications:
Materials Chemistry: It is used as a building block for the synthesis of conjugated polymers and metal-organic frameworks (MOFs) due to its ability to form stable boronate ester linkages.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules through cross-coupling reactions.
Biological Research: It can be used to create fluorescent probes for biological imaging due to its unique photophysical properties.
Industrial Applications: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene primarily involves its ability to form stable boronate ester linkages. These linkages are crucial in the formation of conjugated polymers and MOFs, which have applications in materials science and catalysis . The compound’s boronate ester groups can also interact with various molecular targets, facilitating cross-coupling reactions and the formation of complex organic structures.
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene is unique due to its four boronate ester groups, which provide multiple reactive sites for chemical reactions. Similar compounds include:
1,1,2,2-Tetrakis(4-bromophenyl)ethene: Lacks the boronate ester groups and is less versatile in cross-coupling reactions.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of boronate esters, leading to different reactivity and applications.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: Features pyridine groups, which can coordinate with metal ions to form different types of MOFs.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[1,2,2-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64B4O8/c1-43(2)44(3,4)56-51(55-43)37-25-17-33(18-26-37)41(34-19-27-38(28-20-34)52-57-45(5,6)46(7,8)58-52)42(35-21-29-39(30-22-35)53-59-47(9,10)48(11,12)60-53)36-23-31-40(32-24-36)54-61-49(13,14)50(15,16)62-54/h17-32H,1-16H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKQIUDDYPXPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64B4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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